molecular formula C8H10O3 B14267366 2-Heptynoic acid, 7-oxo-, methyl ester CAS No. 135284-85-4

2-Heptynoic acid, 7-oxo-, methyl ester

Cat. No.: B14267366
CAS No.: 135284-85-4
M. Wt: 154.16 g/mol
InChI Key: WBLCWISPWNBENW-UHFFFAOYSA-N
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Description

The compound "2-heptynoic acid, 7-oxo-, methyl ester" (C₈H₁₀O₃) is a hypothetical or ambiguously named ester derivative of a heptynoic acid with a ketone group at position 5. Structural inconsistencies arise in its nomenclature: a 7-oxo group on a heptynoic acid (a 7-carbon chain with a terminal carboxylic acid) would place the ketone on the same carbon as the ester group, which is chemically implausible. Instead, the evidence extensively documents analogous compounds, such as methyl 7-oxooctanoate (C₉H₁₆O₃; "octanoic acid, 7-oxo-, methyl ester"), which features an 8-carbon chain with a ketone at position 7 and a methyl ester at the terminal carboxyl group . This analysis will focus on structurally and functionally related compounds to provide a meaningful comparison.

Properties

CAS No.

135284-85-4

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 7-oxohept-2-ynoate

InChI

InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-3,5H2,1H3

InChI Key

WBLCWISPWNBENW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCCCC=O

Origin of Product

United States

Preparation Methods

Conjugate Addition to α,β-Unsaturated Esters

A prominent method involves the conjugate addition of nucleophiles to α,β-unsaturated esters, followed by oxidation to introduce the 7-oxo group. For instance, Example 10 of U.S. Patent 4,762,935 describes the use of dimethyl aluminum benzene thiolate in a Michael addition to 7-oxo-5-heptynoic acid, methyl ester. The reaction proceeds at −78°C in tetrahydrofuran, yielding a cyclopentylidene intermediate, which is subsequently reduced with zinc dust in isopropanol to afford the target compound in 38% yield. This approach capitalizes on the electrophilic activation of the α,β-unsaturated system, enabling stereoselective bond formation.

Comparative Analysis of Methodologies

Method Reagents/Conditions Yield Advantages Challenges
Conjugate Addition Dimethyl aluminum benzene thiolate, −78°C, Zn/AcOH 38% High stereoselectivity, scalable Requires cryogenic conditions
Propargyl Alcohol Oxidation PCC, CH₂Cl₂, rt N/A Straightforward, minimal byproducts Substrate sensitivity to oxidation
Ketal Hydrolysis HCl (conc.), reflux 50% Simple reagents, cost-effective Requires tailored precursor synthesis

Optimization and Scalability Considerations

Catalyst Selection in Conjugate Additions

The choice of Lewis acid significantly impacts reaction efficiency. In the patent method, dimethyl aluminum benzene thiolate facilitates nucleophilic attack at the β-position of the α,β-unsaturated ester, avoiding competing 1,2-addition pathways. Alternative catalysts, such as organocuprates, may offer milder conditions but could compromise regioselectivity.

Solvent Effects on Oxidation Reactions

Polar aprotic solvents like dichloromethane enhance the stability of reactive intermediates during propargyl alcohol oxidation. However, coordinating solvents (e.g., THF) may stabilize transition states in conjugate additions, improving yields.

Purification Techniques

Chromatographic purification on silica gel with hexane/ethyl acetate (9:1) effectively isolates the target ester from diastereomeric byproducts, as evidenced in the Diels-Alder synthesis of related bicyclic esters. For larger-scale productions, fractional crystallization or distillation may offer economic advantages.

Mechanistic Insights and Stereochemical Outcomes

The stereoselectivity observed in conjugate additions arises from the preferential formation of the cis-adduct due to steric hindrance between the alkyne and the incoming nucleophile. Computational studies on analogous systems suggest that hyperconjugative interactions between the alkyne π-system and the electrophilic carbonyl group further stabilize the transition state.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Heptynoic acid, 7-oxo-, methyl ester can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the keto group can yield alcohols, while reduction of the ester group can produce primary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary alcohols and secondary alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Heptynoic acid, 7-oxo-, methyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and ketones. It is also used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Heptynoic acid, 7-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The following compounds share structural similarities with methyl 7-oxooctanoate, including oxo (ketone) groups, ester functionalities, and varying chain lengths:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Source/Application
Methyl 7-oxooctanoate C₉H₁₆O₃ 172.22 Ketone (C7), methyl ester Synthetic intermediate
Methyl 10-oxodecanoate C₁₁H₂₀O₃ 200.27 Ketone (C10), methyl ester Anticancer research
Methyl 11-oxo-9-dodecenoate C₁₃H₂₂O₃ 226.31 Ketone (C11), ester, double bond Bioactive metabolite
Methyl 7-oxoheptanoate C₈H₁₄O₃ 158.19 Ketone (C7), methyl ester Synthetic precursor
Methyl 2-heptynoate C₈H₁₂O₂ 140.18 Triple bond (C2), ester Industrial applications

Spectral and Analytical Data

  • Methyl 7-oxooctanoate: Characterized by strong IR absorption at 1715 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (ketone C=O). NMR shows a singlet for the methyl ester (δ 3.65 ppm) and a triplet for the ketone-proximal methylene (δ 2.42 ppm) .
  • Methyl 10-oxodecanoate: Key ¹H NMR signals include δ 2.35 (t, J=7.5 Hz, 2H, C9-CH₂) and δ 2.10 (t, J=7.2 Hz, 2H, C8-CH₂), confirming the ketone position .

Q & A

Q. What are the standard synthetic routes for preparing 2-heptynoic acid, 7-oxo-, methyl ester, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions , starting with the formation of the heptynoic acid backbone followed by oxidation and esterification. For example:

  • Step 1 : Alkynylation of a precursor (e.g., pentynoic acid) using Grignard or Sonogashira coupling to introduce the alkyne group.
  • Step 2 : Oxidation at the C7 position using agents like pyridinium chlorochromate (PCC) or enzymatic methods to introduce the oxo group .
  • Step 3 : Esterification with methanol under acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions to form the methyl ester .

Q. Critical Factors :

  • Catalyst choice : Acidic conditions favor esterification but may degrade sensitive functional groups.
  • Temperature : Higher temperatures (60–80°C) accelerate esterification but risk side reactions.
  • Purification : Use silica gel chromatography or recrystallization (e.g., methanol-water mixtures) to isolate the product .

Reference : Key steps are adapted from protocols for structurally similar esters .

Q. Which gas chromatography (GC) columns and parameters are optimal for analyzing this compound’s purity and isomer content?

Methodological Answer: Column Selection :

  • Highly polar stationary phases (e.g., SP™-2560, 75 m × 0.25 mm × 0.20 µm) are recommended for resolving geometric (cis/trans) and positional isomers due to strong polarity interactions .
  • Omegawax® columns (30 m × 0.25 mm × 0.25 µm) are suitable for separating saturated/unsaturated esters .

Q. GC Parameters :

  • Oven Program : Start at 50°C (hold 2 min), ramp at 4°C/min to 240°C (hold 10 min) for broad elution .
  • Carrier Gas : Helium at 1.2 mL/min for optimal resolution.
  • Detection : Flame ionization detector (FID) at 260°C for sensitivity.

Validation : Use a 37-component FAME mix as a reference standard to calibrate retention indices .

Reference : Protocols validated for fatty acid methyl esters (FAMEs) apply here .

Advanced Research Questions

Q. How can researchers resolve contradictions in mass spectral data when differentiating this compound from structural isomers?

Methodological Answer: Challenges : Structural isomers (e.g., Octanoic acid, 7-oxo-, methyl ester vs. This compound) may share identical molecular weights (e.g., C₈H₁₂O₃ vs. C₇H₁₀O₂) but differ in functional groups .

Q. Strategies :

  • High-Resolution Mass Spectrometry (HRMS) : Differentiate via exact mass (e.g., 172.0735 vs. 172.0842) and isotopic patterns .
  • Fragmentation Patterns : The alkyne group in 2-heptynoic acid derivatives produces distinct fragments (e.g., m/z 95 for HC≡C-(CH₂)₄-) versus ketone-related fragments in oxo-esters .
  • Complementary Techniques : Use ¹³C NMR to confirm the alkyne (δ 70–90 ppm) and ketone (δ 205–220 ppm) positions .

Reference : Structural ambiguity resolution methods are derived from spectral databases and analogous compounds .

Q. What strategies optimize the enzymatic conversion of this ester in microbial hosts for metabolic studies?

Methodological Answer: Pathway Design :

  • Enzyme Selection : Use fatty acid O-methyltransferases for ester synthesis or esterases for hydrolysis .
  • Host Engineering : E. coli or S. cerevisiae engineered with monooxygenases (e.g., P450 enzymes) to modify the oxo group .

Q. Optimization Steps :

  • Substrate Feeding : Supplement with heptanoic acid derivatives to bypass rate-limiting steps in fatty acid biosynthesis .
  • Induction Conditions : Optimize IPTG concentration (0.1–0.5 mM) and temperature (25–30°C) to balance enzyme activity and host viability .
  • Product Extraction : Use solid-phase microextraction (SPME) or organic solvents (e.g., ethyl acetate) to recover esters from fermentation broths .

Validation : Monitor conversion efficiency via GC-MS or LC-MS and compare to certified reference materials (CRMs) .

Reference : Enzymatic pathways are adapted from patented biosynthesis methods .

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